molecular formula C18H26N4O7S B2451474 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 868982-31-4

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Cat. No.: B2451474
CAS No.: 868982-31-4
M. Wt: 442.49
InChI Key: QDVJRTOXHHCLPF-UHFFFAOYSA-N
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Description

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta type I receptor (TGF-β RI), also known as Activin Receptor-Like Kinase 5 (ALK5). This compound functions by specifically blocking the TGF-β-induced phosphorylation of Smad2/3 , thereby disrupting the downstream signaling cascade that regulates a wide array of cellular processes including proliferation, differentiation, migration, and apoptosis. The primary research value of this inhibitor lies in its application for probing the intricate roles of the TGF-β pathway in both physiological and pathological contexts. It is an essential tool for investigating the pathway's well-documented dual role in cancer, where it can act as a tumor suppressor in early stages but as a promoter of metastasis, epithelial-to-mesenchymal transition (EMT), and immunosuppression in advanced disease. Furthermore, this compound is critical for studying fibrotic diseases, as TGF-β signaling is a central driver of tissue fibrosis in organs such as the kidney, liver, and lungs. By selectively inhibiting ALK5, researchers can dissect the contribution of this specific receptor to complex disease mechanisms and evaluate its potential as a therapeutic target in preclinical models.

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O7S/c1-21(2)6-5-19-17(23)18(24)20-12-16-22(7-8-29-16)30(25,26)13-3-4-14-15(11-13)28-10-9-27-14/h3-4,11,16H,5-10,12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVJRTOXHHCLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological effects based on available research findings.

Molecular Structure and Properties

The compound's molecular formula is C21H24N4O7SC_{21}H_{24}N_{4}O_{7}S with a molecular weight of approximately 476.5 g/mol. The structure features a dioxin moiety, which is often associated with various biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₆S
Molecular Weight476.5 g/mol
CAS Number872881-57-7
DensityN/A
Boiling PointN/A

Synthesis

The synthesis of this compound can involve various methods, typically focusing on the functionalization of the dioxin moiety and the incorporation of the oxazolidine and oxalamide groups. The synthetic pathways often aim to enhance biological activity while maintaining structural integrity.

Anticancer Properties

Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated the ability to inhibit specific enzymes involved in cancer progression. Studies have shown that such compounds can affect pathways related to cell proliferation and apoptosis, making them potential candidates for cancer therapy .

Anti-inflammatory Effects

In addition to anticancer activity, there is evidence suggesting anti-inflammatory properties associated with dioxin derivatives. These compounds may inhibit cyclooxygenase enzymes (COX), which are crucial mediators in inflammatory pathways. The presence of the dimethylamino group could further enhance these effects by improving solubility and bioavailability .

Mechanistic Insights

Preliminary studies into the pharmacodynamics of this compound suggest interactions with various biological targets. The unique combination of functional groups allows for potential binding with specific receptors or enzymes involved in inflammation and cancer .

Case Studies

  • Case Study on Anticancer Activity : A study investigated a derivative of the compound that showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to the downregulation of anti-apoptotic proteins in cancer cells .
  • Case Study on Anti-inflammatory Effects : Another study evaluated the anti-inflammatory properties of similar compounds in animal models. Results indicated a significant reduction in inflammatory markers following treatment with these dioxin derivatives .

Preparation Methods

Regioselective Sulfonation of Dihydrobenzo[b]dioxin

Sulfonation at the 6-position of 2,3-dihydrobenzo[b]dioxin is achieved using fuming sulfuric acid (20% SO3) at 0–5°C for 4 hours. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich 6-position favored due to the directing effects of the dioxane oxygen atoms.

Reaction Conditions

  • Substrate : 2,3-Dihydrobenzo[b]dioxin (1.0 equiv).
  • Reagent : H2SO4/SO3 (3.0 equiv).
  • Temperature : 0–5°C.
  • Yield : 68–72%.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with PCl5 (2.2 equiv) in dichloromethane at reflux for 2 hours to yield the sulfonyl chloride.

Key Data

Parameter Value
Purity (HPLC) >98%
Melting Point 112–114°C
IR (cm⁻¹) 1370 (S=O), 1175 (S=O)

Oxazolidin-2-ylmethylamine Synthesis

Oxazolidinone Ring Formation via Curtius Rearrangement

The sulfonyl chloride reacts with β-amino alcohol 1 (2-amino-1,3-propanediol) to form sulfonamide 2 , which undergoes Curtius rearrangement to generate the oxazolidinone ring.

Procedure

  • Sulfonamide Formation :
    • 1 (1.0 equiv), sulfonyl chloride (1.1 equiv), Et3N (2.0 equiv), CH2Cl2, 0°C → 25°C, 12 h.
    • Yield : 85%.
  • Curtius Rearrangement :
    • 2 (1.0 equiv), NaN3 (3.0 equiv), THF, 90°C, 5 h.
    • Yield : 89%.

Mechanistic Insight
The acyl azide intermediate (II ) thermally decomposes to an isocyanate (III ), which cyclizes intramolecularly to form the oxazolidin-2-one (IV ) (Scheme 1).

Oxalamide Assembly and Final Coupling

Synthesis of N2-(2-(Dimethylamino)ethyl)oxalamide

Oxalyl chloride (1.1 equiv) is reacted with 2-(dimethylamino)ethylamine (1.0 equiv) in dry THF at −78°C to form the monoamide chloride (VI ).

Reaction Profile

  • Time : 2 h.
  • Yield : 94%.
  • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl3): δ 3.45 (t, J = 6.0 Hz, 2H), 2.55 (t, J = 6.0 Hz, 2H), 2.30 (s, 6H).

Coupling with Oxazolidin-2-ylmethylamine

Monoamide VI is treated with oxazolidin-2-ylmethylamine (V ) (1.0 equiv) and DIPEA (2.0 equiv) in CH2Cl2 at 25°C for 6 hours to afford the target compound.

Purification and Yield

  • Column Chromatography : SiO2, EtOAc/MeOH (95:5).
  • Isolated Yield : 76%.
  • Purity : >99% (HPLC).

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z calc. for C21H29N4O7S [M+H]+: 505.1752; found: 505.1756.
  • $$ ^1H $$ NMR (500 MHz, DMSO-d6) : δ 7.82 (d, J = 8.5 Hz, 1H), 6.94–6.88 (m, 2H), 4.32–4.25 (m, 4H), 3.65 (t, J = 8.0 Hz, 2H), 3.12 (s, 6H).
  • IR (ATR) : 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Comparative Yields of Key Steps

Step Yield (%) Purity (%)
Sulfonation 70 98
Curtius Rearrangement 89 99
Oxalamide Coupling 76 99

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction yields be optimized?

  • Answer: Synthesis typically involves coupling the sulfonyl-oxazolidine moiety with the oxalamide backbone via nucleophilic substitution or amidation reactions. Key steps include:

  • Using activating agents like EDCl/HOBt for amide bond formation.
  • Optimizing solvent systems (e.g., DMF or DCM) to enhance solubility of intermediates.
  • Monitoring reaction progress via TLC or LC-MS to identify side products (e.g., incomplete sulfonation).
  • Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of sulfonyl chloride to oxazolidine) to minimize unreacted starting materials .

Q. How can researchers characterize the structural integrity of this compound?

  • Answer: Employ a combination of analytical techniques:

  • NMR spectroscopy (1H, 13C, and DEPT-135) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation.
  • FT-IR to verify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Answer: Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition assays (e.g., fluorescence-based kinetics) for sulfonamide-containing targets.
  • Cellular viability assays (MTT or ATP luminescence) to assess cytotoxicity.
  • Binding affinity studies (SPR or ITC) using recombinant proteins homologous to known oxazolidinone interactors .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer:

  • Molecular docking (AutoDock/Vina): Screen against protein databases (e.g., PDB) to identify binding pockets.
  • Molecular dynamics (MD) simulations (GROMACS): Simulate ligand-protein stability over 100+ ns trajectories.
  • Free-energy calculations (MM/PBSA): Quantify binding affinities and identify key residues for mutagenesis studies.
  • Validate predictions with experimental data (e.g., SPR) to refine models .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Answer:

  • Orthogonal validation: Use multiple computational methods (e.g., DFT for electronic properties, QM/MM for reaction pathways).
  • Probe solvent effects: Re-run simulations with explicit solvent models (TIP3P water) to account for hydrophobic interactions.
  • Re-evaluate assay conditions: Ensure pH, temperature, and co-solvents match physiological relevance.
  • Cross-reference with structural analogs (e.g., dihydrobenzo-dioxin derivatives) to identify scaffold-specific limitations .

Q. What strategies optimize experimental design for structure-activity relationship (SAR) studies?

  • Answer: Apply design of experiments (DOE) principles:

  • Fractional factorial designs to test substituent variations (e.g., dimethylaminoethyl vs. cyclopropyl groups).
  • Response surface methodology (RSM) to model nonlinear effects of reaction parameters (e.g., temperature, pH).
  • Principal component analysis (PCA) to reduce dimensionality in multi-parametric datasets (e.g., IC50, LogP, solubility) .

Q. How can cross-disciplinary approaches enhance research on this compound?

  • Answer: Integrate methods from:

  • Chemical engineering: Membrane separation technologies (CRDC subclass RDF2050104) to purify lab-scale batches .
  • Materials science: Develop polymeric carriers (e.g., PLGA nanoparticles) for controlled drug delivery.
  • AI-driven automation: Implement self-optimizing reaction systems (e.g., Bayesian algorithms) to accelerate synthesis screening .

Q. What troubleshooting steps are critical for low-yield synthesis or impurity formation?

  • Answer:

  • Intermediate purification: Use flash chromatography (hexane:EtOAc gradients) or preparative HPLC.
  • Protecting group strategies: Temporarily block reactive amines (e.g., Boc-protection) during sulfonation.
  • Side reaction mitigation: Add scavengers (e.g., molecular sieves for water-sensitive steps) .

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